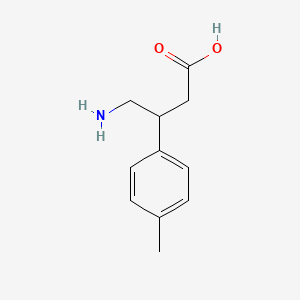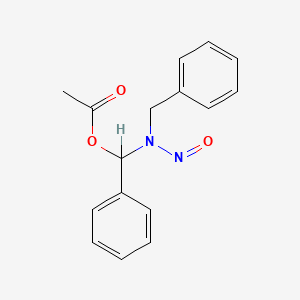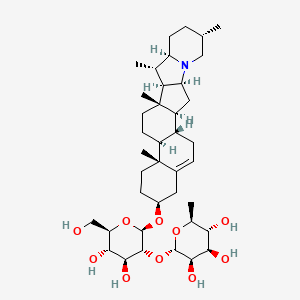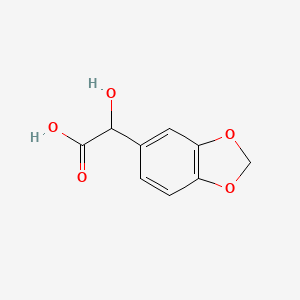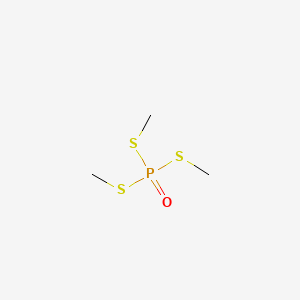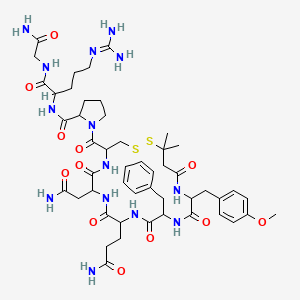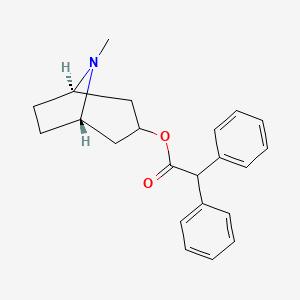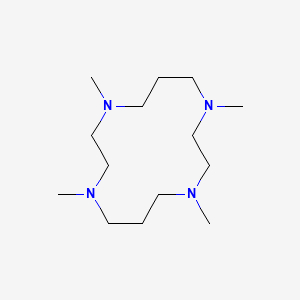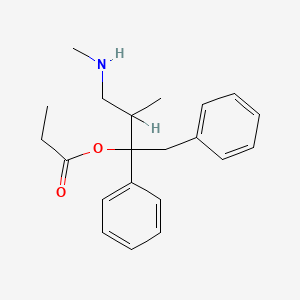
5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile
説明
The compound “5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile” is a complex organic molecule. It likely contains a cyanophenyl group, a hydroxy group, and a methyl group attached to a nicotinonitrile core .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “N-benzoyl-N′-(4′-cyanophenyl)thiourea” and “N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea” have been synthesized via different applications of aroyl isocyanate and 4-aminobenzonitrile .科学的研究の応用
Cardiotonic Agent
Dpn 205-734 has been investigated as a novel cardiotonic agent . It was found to cause a concentration-dependent positive inotropic effect in various in vitro and in vivo models . This suggests its potential application in the treatment of heart diseases.
Phosphodiesterase Inhibitor
The compound has shown phosphodiesterase-inhibiting activity . This mechanism may be primarily responsible for its positive inotropic action, indicating its potential use in conditions where phosphodiesterase inhibition is beneficial.
Treatment of Diabetic Peripheral Neuropathy
Although not directly mentioned, the compound’s name suggests a potential application in the treatment of diabetic peripheral neuropathy (DPN) . Further research is needed to confirm this application.
Synthesis of Chiral Compounds
The compound has been used in the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . This indicates its potential use in the field of chiral chemistry and drug synthesis.
Synthesis of Antidepressants
Tert-butyl {5- [(4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate, which can be synthesized using this compound, acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These drugs are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
6. Synthesis of Analgesics and Muscle Relaxants The compound is also used in the synthesis of benzohydrols (specifically chlorobenzohydrols), which are intermediates in preparations of nefopam . Nefopam is used as an analgesic, muscle relaxant, or antidepressant .
作用機序
Target of Action
The primary target of Dpn 205-734 is cGMP-PDE . This target is a part of the phosphodiesterase family, which plays a crucial role in the regulation of intracellular levels of cyclic nucleotides and thereby modulates the cell function.
Mode of Action
Dpn 205-734 acts as a cGMP-PDE inhibitor . It inhibits the activity of cGMP-PDE, leading to an increase in the level of cyclic AMP . This increase in cyclic AMP level is primarily responsible for the positive inotropic action of Dpn 205-734 .
Biochemical Pathways
The inhibition of cGMP-PDE by Dpn 205-734 leads to an increase in the level of cyclic AMP . Cyclic AMP is a crucial secondary messenger involved in many biological processes. The increase in cyclic AMP level can affect various biochemical pathways, leading to changes in cell function.
Result of Action
Dpn 205-734 has been shown to cause a concentration-dependent positive inotropic effect . It increases the left ventricular dP/dtmax in anesthetized dogs after intravenous injection and in unanesthetized dogs after oral doses . Additionally, Dpn 205-734 lowers blood pressure and total peripheral resistance, indicating an afterload-reducing effect . It also induces moderate tachycardia .
特性
IUPAC Name |
5-(4-cyanophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O/c1-9-13(6-12(8-16)14(18)17-9)11-4-2-10(7-15)3-5-11/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIRAZSAZYNODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237166 | |
| Record name | Dpn 205-734 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile | |
CAS RN |
88594-78-9 | |
| Record name | Dpn 205-734 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088594789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dpn 205-734 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: How does 5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile (DPN 205–734) exert its positive inotropic effect on the heart?
A1: The research suggests that DPN 205–734 primarily exerts its positive inotropic effect through the inhibition of phosphodiesterase []. This enzyme is responsible for breaking down cyclic AMP (cAMP), a crucial secondary messenger involved in cardiac muscle contraction. By inhibiting phosphodiesterase, DPN 205–734 leads to an increase in intracellular cAMP levels []. This elevated cAMP concentration enhances calcium influx into the cardiac myocytes, ultimately leading to a more forceful contraction of the heart muscle [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



